Fluparoxan (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluparoxan (hydrochloride) is a highly selective and potent alpha-2 adrenergic receptor antagonist. It was initially developed by GlaxoSmithKline as a potential antidepressant. The compound is known for its ability to cross the blood-brain barrier and increase the synaptic concentrations of noradrenaline by blocking the autoinhibitory feedback mechanism of presynaptic autoreceptors in noradrenergic neurons .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fluparoxan (hydrochloride) involves several steps, starting from the appropriate precursorsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of fluparoxan (hydrochloride) typically follows the same synthetic route as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Fluparoxan (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluparoxan oxides, while reduction can produce fluparoxan derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Fluparoxan (hydrochloride) has several scientific research applications, including:

Chemistry: Used as a reference compound in studies involving alpha-2 adrenergic receptor antagonists.

Biology: Investigated for its effects on noradrenergic neurotransmission and its potential role in treating neurodegenerative diseases.

Medicine: Explored as a potential treatment for depression, Alzheimer’s disease, and schizophrenia due to its ability to increase noradrenaline levels in the brain.

Industry: Utilized in the development of new pharmaceuticals targeting the alpha-2 adrenergic receptor

Wirkmechanismus

Fluparoxan (hydrochloride) exerts its effects by selectively blocking alpha-2 adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in the synaptic concentrations of noradrenaline. The elevated levels of noradrenaline enhance neurotransmission and have potential therapeutic benefits in conditions associated with noradrenaline deficiency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Idazoxan: Another alpha-2 adrenergic receptor antagonist with similar properties but different selectivity and potency.

Uniqueness

Fluparoxan (hydrochloride) is unique due to its high selectivity for alpha-2 adrenergic receptors and its ability to cross the blood-brain barrier effectively. Unlike some other compounds in its class, fluparoxan does not antagonize any variant of the imidazoline receptor, making it a valuable tool in research focused on alpha-2 adrenergic receptor functions .

Biologische Aktivität

Fluparoxan hydrochloride, a highly selective alpha-2 adrenergic receptor antagonist, has garnered attention in pharmacological research due to its significant biological activity and potential therapeutic applications. This article explores the compound's mechanisms of action, pharmacokinetics, and implications for treating neuropsychiatric disorders.

Fluparoxan primarily functions as an antagonist at the alpha-2 adrenergic receptors, which are crucial in modulating neurotransmitter release in the central nervous system (CNS). By blocking these receptors, fluparoxan enhances the synaptic concentrations of noradrenaline. This occurs through the inhibition of presynaptic autoreceptors, which typically exert autoinhibitory feedback on noradrenergic neurons. The resulting increase in noradrenaline levels is beneficial for conditions characterized by noradrenergic deficiencies, such as depression and cognitive impairments associated with neurodegenerative diseases .

Pharmacokinetics

Fluparoxan exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : Approximately 97% in humans, indicating excellent absorption .

- Duration of Action : Ranges from 6 to 7 hours in humans and about 2 hours in rats .

- Protein Binding : High protein binding rates of 81-92% in rats and 95% in humans .

- Metabolism : Primarily metabolized via phase II pathways and excreted through urine .

The compound's ability to cross the blood-brain barrier effectively enhances its therapeutic potential for CNS disorders.

Biological Activity Overview

Fluparoxan has been evaluated for its efficacy across various biological activities, particularly concerning cognitive function and mood disorders. Below are key findings from studies:

Case Studies

- Alzheimer's Disease Model : In a study involving APP/PS1 transgenic mice, fluparoxan was administered at a dose of 1 mg/kg/day from 4 to 8 months of age. The treatment showed significant prevention of spatial working memory deficits without altering amyloid plaque pathology or astrocytosis .

- Clinical Trials for Depression : Fluparoxan was tested against clonidine-induced effects in healthy volunteers. The results indicated significant attenuation of clonidine's effects on growth hormone secretion and sedation, reinforcing fluparoxan's role as an effective alpha-2 antagonist .

Eigenschaften

Molekularformel |

C10H11ClFNO2 |

|---|---|

Molekulargewicht |

231.65 g/mol |

IUPAC-Name |

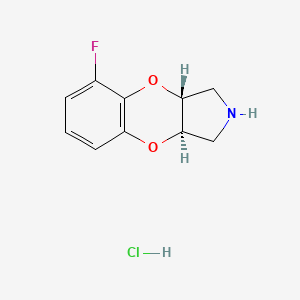

(3aR,9aR)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m1./s1 |

InChI-Schlüssel |

JNYKORXHNIRXSA-VTLYIQCISA-N |

Isomerische SMILES |

C1[C@@H]2[C@@H](CN1)OC3=C(O2)C=CC=C3F.Cl |

Kanonische SMILES |

C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.